(2-Hydroxyethyl)ammonium octadecyl sulphate
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Overview
Description
(2-Hydroxyethyl)ammonium octadecyl sulphate: is a quaternary ammonium compound with the molecular formula C20H45NO5S . It is known for its surfactant properties, making it useful in various industrial and scientific applications. The compound is characterized by the presence of a long hydrophobic octadecyl chain and a hydrophilic hydroxyethyl group, which contribute to its amphiphilic nature.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (2-Hydroxyethyl)ammonium octadecyl sulphate typically involves a two-step process. The first step is the quaternization of octadecylamine with ethylene oxide to form (2-Hydroxyethyl)octadecylamine. This reaction is carried out under mild conditions with the assistance of hydrochloric acid to open the ethylene oxide ring . The second step involves the reaction of (2-Hydroxyethyl)octadecylamine with sulfuric acid to produce this compound .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques to ensure the final product meets industrial standards.
Chemical Reactions Analysis
Types of Reactions: (2-Hydroxyethyl)ammonium octadecyl sulphate undergoes various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form primary amines.
Substitution: The ammonium group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like halides or hydroxides can be used under basic conditions.
Major Products:
Oxidation: Aldehydes or carboxylic acids.
Reduction: Primary amines.
Substitution: Various substituted ammonium compounds.
Scientific Research Applications
Chemistry: In chemistry, (2-Hydroxyethyl)ammonium octadecyl sulphate is used as a surfactant in the synthesis of nanoparticles and as a phase transfer catalyst in organic reactions .
Biology: The compound is employed in biological research for cell membrane studies due to its amphiphilic nature, which allows it to interact with lipid bilayers.
Medicine: In medicine, it is explored for its potential use in drug delivery systems, particularly for hydrophobic drugs, due to its ability to form micelles and enhance solubility.
Industry: Industrially, this compound is used in detergents, fabric softeners, and antistatic agents . Its surfactant properties make it valuable in formulations requiring emulsification and dispersion.
Mechanism of Action
The mechanism of action of (2-Hydroxyethyl)ammonium octadecyl sulphate is primarily based on its surfactant properties. The compound reduces surface tension and forms micelles, which can encapsulate hydrophobic molecules. This amphiphilic behavior allows it to interact with both hydrophobic and hydrophilic environments, making it effective in various applications. The molecular targets include lipid bilayers in biological membranes and hydrophobic particles in industrial formulations.
Comparison with Similar Compounds
- (2-Hydroxyethyl)ammonium dodecyl sulphate
- (2-Hydroxyethyl)ammonium hexadecyl sulphate
- (2-Hydroxyethyl)ammonium tetradecyl sulphate
Comparison: (2-Hydroxyethyl)ammonium octadecyl sulphate is unique due to its longer octadecyl chain, which enhances its hydrophobic interactions compared to shorter chain analogs. This results in higher surface activity and better emulsification properties, making it more effective in applications requiring strong surfactant action .
Properties
CAS No. |
4696-49-5 |
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Molecular Formula |
C20H45NO5S |
Molecular Weight |
411.6 g/mol |
IUPAC Name |
2-aminoethanol;octadecyl hydrogen sulfate |
InChI |
InChI=1S/C18H38O4S.C2H7NO/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-22-23(19,20)21;3-1-2-4/h2-18H2,1H3,(H,19,20,21);4H,1-3H2 |
InChI Key |
WWEBGUULMZVUBQ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCOS(=O)(=O)O.C(CO)N |
Origin of Product |
United States |
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